molecular formula C11H9N3O3 B1387328 (6-oxo-3-pyridin-4-ylpyridazin-1(6{H})-yl)acetic acid CAS No. 1105192-73-1

(6-oxo-3-pyridin-4-ylpyridazin-1(6{H})-yl)acetic acid

Cat. No.: B1387328
CAS No.: 1105192-73-1
M. Wt: 231.21 g/mol
InChI Key: PDYZHVRFIOJWAD-UHFFFAOYSA-N
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Description

(6-oxo-3-pyridin-4-ylpyridazin-1(6{H})-yl)acetic acid: is a heterocyclic compound that features both pyridine and pyridazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-oxo-3-pyridin-4-ylpyridazin-1(6{H})-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of pyridine derivatives with hydrazine derivatives, followed by oxidation and subsequent functional group modifications .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be replaced with various nucleophiles under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridazine derivatives.

Mechanism of Action

Comparison with Similar Compounds

    Pyridazine: A six-membered ring containing two nitrogen atoms at positions 1 and 2.

    Pyrimidine: A six-membered ring with nitrogen atoms at positions 1 and 3.

    Pyrazine: A six-membered ring with nitrogen atoms at positions 1 and 4.

Uniqueness: (6-oxo-3-pyridin-4-ylpyridazin-1(6{H})-yl)acetic acid is unique due to its specific arrangement of functional groups and the presence of both pyridine and pyridazine rings. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

(6-oxo-3-pyridin-4-ylpyridazin-1(6{H})-yl)acetic acid is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

IUPAC Name: 2-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)acetic acid
Molecular Formula: C11_{11}H9_{9}N3_{3}O3_{3}
Molecular Weight: 231.21 g/mol
CAS Number: 1105192-67-3

The compound features a pyridazine ring fused with a pyridine ring, which contributes to its unique pharmacological profile. The presence of both rings allows for diverse functionalization and enhances its potential as a versatile scaffold in drug discovery.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including:

  • Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites or allosteric sites, modulating their activity.
  • Receptor Interaction: It may also interact with cellular receptors, triggering signaling pathways that lead to anti-inflammatory or anticancer effects.
  • Antioxidant Activity: Preliminary studies suggest the compound may exhibit antioxidant properties, which could contribute to its protective effects against oxidative stress.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study evaluated its cytotoxicity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines using the MTT assay. The results are summarized in Table 1.

CompoundIC50_{50} (μM) MCF-7IC50_{50} (μM) HeLa
(6-Oxo compound)73 ± 3.029 ± 2.9
Paclitaxel5.25–11.03 (μg/mL)7.76 (μg/mL)

The IC50_{50} values indicate that the compound shows promising activity, particularly against the HeLa cell line, suggesting its potential as an anticancer agent.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been investigated for anti-inflammatory effects. Studies have shown that it can reduce pro-inflammatory cytokine levels in vitro, indicating a potential role in treating inflammatory diseases.

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. It has demonstrated activity against various bacterial strains, suggesting its utility in developing new antimicrobial agents.

Case Studies and Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. For instance, hybrid compounds combining this scaffold with other pharmacophores have shown improved cytotoxicity and selectivity against cancer cells.

One such study synthesized derivatives containing phthalimide moieties and evaluated their cytotoxic effects, revealing enhanced activity compared to the parent compound . The structure–activity relationship (SAR) studies indicated that modifications at specific positions on the pyridine or pyridazine rings could significantly influence biological activity.

Properties

IUPAC Name

2-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O3/c15-10-2-1-9(8-3-5-12-6-4-8)13-14(10)7-11(16)17/h1-6H,7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDYZHVRFIOJWAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(N=C1C2=CC=NC=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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